molecular formula C10H10F3NO2 B3087913 Ethyl 2-amino-3-(trifluoromethyl)benzoate CAS No. 1178318-66-5

Ethyl 2-amino-3-(trifluoromethyl)benzoate

Cat. No.: B3087913
CAS No.: 1178318-66-5
M. Wt: 233.19 g/mol
InChI Key: YGNCADOJMFQRAS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring an amino group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring, with an ethyl ester moiety at the carboxylic acid position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the unique properties imparted by its functional groups:

  • Trifluoromethyl group: Increases lipophilicity, metabolic stability, and electron-withdrawing effects, which can modulate reactivity and bioavailability .
  • Ethyl ester: Balances solubility in organic solvents and hydrolytic stability compared to methyl esters.

Properties

IUPAC Name

ethyl 2-amino-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-4-3-5-7(8(6)14)10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNCADOJMFQRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Ethyl 2-amino-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Key analogs differ in the positions of substituents or ester groups, impacting physicochemical properties and applications:

Compound Name CAS RN Substituent Positions Ester Group Key Differences
Ethyl 2-amino-3-(trifluoromethyl)benzoate Not provided 2-NH₂, 3-CF₃ Ethyl Reference compound; balanced solubility and stability.
Ethyl 2-amino-4-(trifluoromethyl)benzoate 65568-55-0 2-NH₂, 4-CF₃ Ethyl Higher structural similarity (0.97) but altered electronic effects due to CF₃ position .
Mthis compound 64321-95-5 2-NH₂, 3-CF₃ Methyl Reduced steric bulk may improve solubility but lower hydrolytic stability .
Methyl 4-amino-3-(trifluoromethyl)benzoate 167760-75-0 4-NH₂, 3-CF₃ Methyl Amino group at 4-position alters hydrogen-bonding geometry, affecting bioactivity .

Halogenated Derivatives

Halogen substitutions introduce distinct reactivity and applications:

  • Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8): Incorporates Cl (2-position) and F (5-position), enhancing electrophilicity. This compound is likely used in agrochemicals, where halogen atoms improve pesticidal activity via oxidative resistance .

Ketone-Containing Analogs

  • The ketone moiety increases reactivity toward nucleophiles (e.g., in condensation reactions), making it suitable for synthesizing heterocycles or polymers .

Sulfonylurea Derivatives

These derivatives are potent herbicides, leveraging sulfonylurea’s ability to inhibit acetolactate synthase in plants .

Pharmaceutical Relevance

  • Amino-substituted benzoates: The amino group in this compound enables its use as a precursor for antimalarial or anticancer agents, where hydrogen bonding to target proteins is critical .
  • Methyl vs. ethyl esters: Methyl analogs (e.g., Mthis compound) may exhibit faster metabolic hydrolysis, making them less suitable for prolonged-action drugs compared to ethyl esters .

Agrochemical Potential

  • Halogenated analogs : Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate’s stability under UV light and oxidation makes it a candidate for fungicides or insecticides .
  • Sulfonylurea derivatives : While structurally distinct, they highlight the importance of electron-withdrawing groups (e.g., CF₃) in enhancing pesticidal activity .

Biological Activity

Ethyl 2-amino-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an ethyl ester group, an amino group, and a trifluoromethyl substituent. These characteristics enhance its biological activity and potential therapeutic applications.

  • Molecular Formula : C10H10F3N O2
  • Molecular Weight : 233.19 g/mol
  • Structural Features :
    • Ethyl ester group
    • Amino group
    • Trifluoromethyl substituent

The trifluoromethyl group increases lipophilicity and metabolic stability, which are critical for pharmacological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, improving bioavailability.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity.
  • Enzyme Interaction : Studies suggest that the compound may modulate enzyme activities, potentially impacting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promising results against several pathogens.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. Preliminary data suggest significant cytotoxicity, warranting further studies on its mechanism of action and potential as a chemotherapeutic agent .
  • Liver X Receptor Agonism : Related compounds have been studied for their role as liver X receptor (LXR) agonists, which are important in regulating cholesterol homeostasis and may have implications in treating metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-amino-4-(trifluoromethyl)benzoateAmino group at position 2Increased reactivity due to amino functionality
Ethyl 2-amino-6-(difluoromethyl)benzoateDifluoromethyl instead of trifluoromethylLower lipophilicity compared to the trifluoromethyl variant
Ethyl 2-amino-6-(methyl)benzoateMethyl group instead of trifluoromethylReduced metabolic stability compared to trifluoromethyl

The presence of the trifluoromethyl group at the 3-position imparts distinct properties that enhance both lipophilicity and metabolic stability compared to its analogs.

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound significantly inhibited cell proliferation in A549 and HeLa cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Efficacy :
    • Preliminary tests revealed that the compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations are ongoing to elucidate the specific mechanisms involved.
  • LXR Agonism :
    • Structure-activity relationship studies on related compounds indicate that modifications at specific positions can enhance LXR agonistic activity, suggesting potential applications in managing hyperlipidemia and atherosclerosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-3-(trifluoromethyl)benzoate
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